Home > Products > Screening Compounds P5600 > (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride
(4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride - 1208081-30-4

(4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride

Catalog Number: EVT-1679862
CAS Number: 1208081-30-4
Molecular Formula: C12H14ClFN2O
Molecular Weight: 256.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Alectinib Hydrochloride

  • Compound Description: Alectinib hydrochloride is an anticancer medication used as a first-line treatment for non-small cell lung cancer. It was approved for medical use ten years ago. []
  • Relevance: While Alectinib Hydrochloride shares the presence of a morpholine ring with (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride, its core structure is significantly different, featuring a benzo[b]carbazole moiety. Therefore, it is not directly structurally related. []

(S)-3-(4-Fluorophenyl)morpholin-2-one

  • Compound Description: This compound serves as a key chiral intermediate in the synthesis of Aprepitant, an antiemetic drug. []
  • Relevance: (S)-3-(4-Fluorophenyl)morpholin-2-one exhibits substantial structural similarity to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. Both compounds share a core structure composed of a morpholine ring directly bonded to a 4-fluorophenyl group. The distinction arises from the substituents on the morpholine ring. []

{3-[2(R)-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4,5-dihydro-[1,2,4]-triazol-1-yl}phosphonic Acid

  • Compound Description: This compound acts as a substance P (neurokinin-1) receptor antagonist and is useful in treating conditions like emesis and inflammatory diseases. []

(3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one

  • Compound Description: This compound is a key intermediate in the synthesis of Aprepitant, an NK1 receptor antagonist. []
  • Relevance: (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one shares structural similarities with (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride, both containing a morpholine ring directly linked to a 4-fluorophenyl group. The presence of a benzyl substituent on the morpholine ring and a different position for the carbonyl group in (3S)-4-Benzyl-3-(4-fluorophenyl)morpholin-2-one are the main structural differences. []

[3-[(2R)-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3(S)-(4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4,5-dihydro-[1,2,4]-triazol-1-yl]phosphonic Acid Benzyl Ester

  • Compound Description: This compound is a crucial intermediate in the synthesis of Fosaprepitant, an antiemetic drug. []

(3S,4R)-4-(4-Fluorophenyl)piperidine-3-methanol

  • Compound Description: This compound is a potential impurity found in Paroxetine Hydrochloride, an antidepressant. []
  • Relevance: This compound, while containing a 4-fluorophenyl group, is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The core structure differs, with a piperidine ring instead of a morpholine ring. []

HEC72702 ((3-((R)-4-(((R)-6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)morpholin-2-yl)propanoic acid)

  • Compound Description: HEC72702 is a potent hepatitis B virus (HBV) capsid inhibitor, designed based on the clinical candidate GLS4. It exhibits improved pharmacokinetic properties and reduced hERG activity and CYP enzyme induction compared to GLS4. []

(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone Hydrochloride (LDK1229)

  • Compound Description: LDK1229 acts as a cannabinoid CB1 receptor inverse agonist and belongs to the benzhydryl piperazine analog class. It exhibits comparable efficacy to SR141716A in antagonizing the basal G protein coupling activity of CB1. []
  • Relevance: LDK1229 is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. While both compounds contain fluorine substituents, their core structures differ. LDK1229 features a piperazine ring with two 4-fluorophenyl groups attached to a central carbon atom, while (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride has a morpholine ring directly linked to a 4-fluorophenyl group. []

1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

  • Compound Description: SAR125844 is a highly potent and selective MET kinase inhibitor, showing promise as a parenteral agent for treating MET-dependent cancers. Its development focused on achieving a balance between potency, selectivity, and pharmacokinetic properties. []

6-(2-Morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline Hydrochloride (MIQ)

  • Compound Description: MIQ is a bioactive substance investigated for its interaction with human serum albumin (HSA) under physiological conditions. []

(S)-N-[1-(4-Fluoro-3-morpholin-4-ylphenyl)ethyl]-3-(4-fluorophenyl)acrylamide (Compound 2)

  • Compound Description: This compound is an orally bioavailable KCNQ2 opener that does not exhibit CYP3A4 metabolism-dependent inhibition. []
  • Relevance: Compound 2 shares a structural resemblance to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride, both containing a morpholine ring directly linked to a benzene ring. The presence of the acrylamide group and an additional fluorine atom on the benzene ring in Compound 2 distinguishes it from the target compound. []

2-{[(Morpholin-4-yl)ethyl]thio}-5-phenyl/aryl-1,3,4-oxadiazole Derivatives

  • Compound Description: This series of compounds were evaluated for their antibacterial and hemolytic activities, showing promising potential in both areas. []

(2R,3S)-2-[(R)-1-[3,5-di-(Trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine Hydrochloride

  • Compound Description: This compound serves as a key intermediate in the synthesis of Aprepitant. []
  • Relevance: This hydrochloride salt shares a significant structural resemblance to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride, with both possessing a morpholine ring directly attached to a 4-fluorophenyl group. The key difference lies in the presence of a bulky substituent on the morpholine ring in this compound. []

1-(6-{[6-(4-Fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1,3-benzothiazol-2-yl)-3-(2-morpholin-4-ylethyl)urea

  • Compound Description: This compound is identified as a potential anti-tumor agent, specifically targeting cancer cells. []

(1-(4-Fluorophenyl)-1H-indol-5-yl)(3-(4-(thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)methanone Hydrochloride

  • Compound Description: This compound, in its crystalline hydrochloride salt form, is proposed for the treatment of pain, obesity, hyperphagia, diabetes, and related metabolic disorders. []
  • Relevance: Although both this compound and (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride contain a 4-fluorophenyl group, they are not directly structurally related. The core structures differ significantly, with the former containing indole, piperazine, and azetidine rings, while the latter features a morpholine ring. []

3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide Hydrochloride

  • Compound Description: This compound represents a novel spirocyclic propionamide derivative synthesized through a multi-step process. []
  • Relevance: This propionamide derivative is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. Although both compounds possess a 4-fluorophenyl substituent, their core structures are distinct. The former features a complex spirocyclic system with multiple rings, while the latter has a simpler morpholine ring directly linked to the fluorophenyl group. []

(3-Chloro-4-fluorophenyl)-[7-(3-morpholin-4-ylpropoxy)-6-nitroquinazolin-4-yl]amine and (3-Chloro-4-fluorophenyl)-[7-(3-morpholin-4-ylpropoxy)-6-aminoquinazolin-4-yl]amine

  • Compound Description: These compounds are synthesized using a one-pot reaction and share a similar structure, with the nitro group in the former reduced to an amino group in the latter. []

3,5-Dibromo-N-[(2S)-2-(-4-fluorophenyl)-4-(3-morpholin-4-ylazetidin-1-yl)butyl]-N-methylbenzamide

  • Compound Description: This compound exhibits activity as an NK1/NK2 antagonist. Specific crystalline forms of this compound have been patented for their potential therapeutic applications. []

(S)-5-(4-Fluorophenyl)-5-hydroxy-1-morpholin-4-yl-pentan-1-one

  • Compound Description: This chiral compound is a key intermediate in the synthesis of Ezetimibe, a cholesterol-lowering drug. []

N-[3-Fluoro-4-({6-(methyloxy)-7-[(3-propylmorpholin-4-yl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Compound I)

  • Compound Description: Compound I, existing in three crystalline forms (A, B, and C), demonstrates potential as a cancer treatment by modulating protein kinase activity. []
  • Compound Description: This compound has a crystalline hydrate form and, similar to Compound I, shows potential for treating cancer through its modulatory effect on protein kinase activity. []

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one

  • Compound Description: This compound has been characterized using X-ray crystallography, revealing its molecular conformation and crystal packing arrangement. []

4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide (Compound 7)

  • Compound Description: Compound 7 shows potential as an anti-breast cancer agent, exhibiting higher potency against the MCF-7 breast cancer cell line compared to the standard drug 4-hydroxytamoxifen. Molecular docking studies suggest its interaction with the estrogen receptor α (ERα) as a potential mechanism of action. []

1-(4'-Fluorophenyl)-4-(cyclohexyl-1'-piperazinyl-4'-carboxylated)butan-1-one Hydrochloride

  • Compound Description: This compound is a neuroleptic agent primarily metabolized in the liver and eliminated through urine in both rats and humans. []
  • Relevance: This compound, while containing a 4-fluorophenyl group, is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The presence of the piperazine and cyclohexyl rings, along with the butanone chain, distinguishes it from (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. []

[¹⁴C]-3S,4R-4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine Hydrochloride (BRL 29060A)

  • Compound Description: BRL 29060A is a labeled version of Paroxetine, an antidepressant, synthesized using carbon-14 and carbon-13 labeling techniques. []
  • Relevance: While this compound contains a 4-fluorophenyl group, it is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The presence of a piperidine ring instead of a morpholine ring, along with the methylenedioxyphenoxymethyl substituent, distinguishes it from the target compound. []

4a,9b-trans-8-Fluoro-5-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-4-hydroxybutyl]-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole Hydrochloride

  • Compound Description: This compound exhibits potent and long-lasting neuroleptic activity. Its pharmacological properties have been extensively studied in various in vitro and in vivo models for antipsychotic activity. []
  • Relevance: This compound is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. Despite sharing a 4-fluorophenyl group, their core structures differ significantly, with the former containing a complex hexahydro-1H-pyrido[4,3-b]indole system, while the latter features a morpholine ring. []

2-(2,4-Dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-4-ium Chloride

  • Compound Description: This compound, synthesized from 2-(2,4-dichloro-5-fluorophenyl)-4-(2-hydroxyethyl)morpholin-2-ol, has been characterized using X-ray crystallography, revealing its molecular conformation and crystal packing arrangement, which is stabilized by N—H⋯Cl and O—H⋯Cl intermolecular hydrogen bonds. []
  • Compound Description: These pyrazoline derivatives, synthesized from 4,4'-difluorochalcone, have been characterized using various spectroscopic techniques and single-crystal X-ray diffraction, providing insights into their molecular structures and crystal packing arrangements. []
  • Relevance: These compounds, while containing 4-fluorophenyl groups, are not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The presence of the pyrazole ring in these compounds differentiates them from (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride, which features a morpholine ring. []

Dihydrochloride of 2-[2-[4-[Bis(4-fluorophenyl)methyl]-1-piperazinyl]ethoxy]acetic Acid

  • Compound Description: Specific crystalline forms of this compound have been patented, characterized by their X-ray diffraction patterns. []
  • Relevance: Although this compound contains 4-fluorophenyl groups, it is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The presence of the piperazine ring and the acetic acid moiety in this compound distinguishes it from (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride, which features a morpholine ring. []

1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine Hydrochloride (GBR12909)

  • Compound Description: GBR12909 is a high-affinity and selective dopamine transporter (DAT) inhibitor. Its hydrochloride salt exhibits non-merohedral twinning in its triclinic crystal structure. []
  • Relevance: GBR12909, while sharing the presence of 4-fluorophenyl groups, is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The presence of the piperazine ring and the extended propyl chain in GBR12909 differentiates it from (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride, which features a morpholine ring. []
  • Compound Description: 4-F-3-Methyl-α-PVP Hydrochloride is an analog of the psychoactive substance 4-F-α-PVP. Its structure was elucidated through various spectroscopic techniques, including NMR and mass spectrometry. []
  • Relevance: These compounds, although containing a 4-fluorophenyl group, are not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The core structures differ, featuring a pyrrolidine ring and a pentanone chain, distinct from the morpholine ring in the target compound. []

(3S,4R)-4-(4-Fluorophenyl)-3-(hydroxymethyl)piperidinium chloride

  • Compound Description: This compound is a degradation impurity of paroxetine hydrochloride hemihydrate (PAXIL), a widely used antidepressant. []
  • Relevance: While this compound contains a 4-fluorophenyl group, it is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The core structure differs, with a piperidine ring instead of a morpholine ring. []
  • Compound Description: A new process for obtaining this compound has been developed, aiming for a more efficient and cost-effective synthesis with higher yield. []

(R)-(-)-2-[5-(4-Fluorophenyl)-3-pyridylmethylaminomethyl]chromane Hydrochloride

  • Compound Description: This compound and its physiologically acceptable salts, particularly the hydrochloride salt, have been proposed for treating movement disorders, including extrapyramidal symptoms induced by drugs. []
  • Relevance: This chromane derivative, although containing a 4-fluorophenyl group, is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The core structures differ, featuring a chromane ring system and a pyridine ring, which are absent in the target compound. []

1-Cyclopentyl-4-(4-fluorophenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5-dione

  • Compound Description: This compound was synthesized using a microwave-assisted reaction involving 4-fluorobenzaldehyde, Meldrum's acid, dimedone, and cyclopentylamine hydrochloride. []
  • Relevance: Although this compound contains a 4-fluorophenyl group, it is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The presence of the tetrahydroquinoline ring and the cyclopentyl group in this compound distinguishes it from the target compound. []

Cyclohexyl(4-fluorophenyl)(3-piperidinopropyl)silanol Hydrochloride (p-Fluoro-hexahydro-sila-difenidol, p-F-HHSiD Hydrochloride)

  • Compound Description: p-F-HHSiD Hydrochloride and its derivatives act as potent and selective muscarinic antagonists, demonstrating varying affinities for different muscarinic receptor subtypes (M1, M2, and M3). []
  • Relevance: This silanol derivative, while containing a 4-fluorophenyl group, is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The core structures are distinct, with the former featuring a silicon atom linked to cyclohexyl, phenyl, and piperidinopropyl groups, while the latter has a morpholine ring directly attached to a fluorophenyl group. []
  • Compound Description: These enantiomers are antimuscarinic agents, with the (R)-enantiomer displaying a higher affinity for muscarinic receptors compared to the (S)-enantiomer. []
  • Relevance: These enantiomers, although containing a 4-fluorophenyl group, are not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The core structures are different, featuring a piperidine ring and a butanol chain, which distinguishes them from the target compound. []

N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted Phenoxypropanamide Derivatives

  • Compound Description: This series of derivatives was synthesized and evaluated for their antibacterial and antifungal activities, showing promising results. []
  • Compound Description: These hydrochloride salts, one of which is a fluorinated analog, have been structurally characterized using X-ray crystallography and Hirshfeld surface analysis, providing insights into their molecular conformations and crystal packing arrangements. []
  • Relevance: These salts, although one contains a 4-fluorophenyl group, are not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The presence of the piperazine and tetrahydroquinoline rings, along with the phenylpyridine or fluorophenylpyridine substituents, distinguishes them from the target compound. []

4-(2-Fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno[2,3-d]pyrimidine Monohydrate Hydrochloride (MCI-225)

  • Compound Description: MCI-225 demonstrates antidepressant activity by selectively inhibiting noradrenaline uptake and antagonizing the 5-HT3 receptor. Its pharmacological profile has been extensively studied in various animal models of depression. []
  • Relevance: While this compound contains a fluorophenyl group, it is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. Its core structure differs significantly, featuring a thieno[2,3-d]pyrimidine ring system and a piperazine ring, distinct from the morpholine ring in (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. []

1-(4-Fluorophenyl)biguanide Hydrochloride (F-BHCl)

  • Compound Description: F-BHCl acts as a multifunctional organic passivation molecule in perovskite solar cells, improving both power conversion efficiency and device stability. []

3,3-Bis(3-fluorophenyl)-1-propanamine Hydrochloride (NPS 846·HCl)

  • Compound Description: NPS 846·HCl is an NMDA receptor antagonist belonging to the diphenylpropylamine class. Its radiolabeled counterpart was synthesized for research purposes. []
  • Relevance: Although this compound incorporates two 3-fluorophenyl groups, it is not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. Their core structures differ significantly, with NPS 846·HCl lacking a morpholine ring and instead containing a propanamine chain. []
  • Compound Description: Tifluadom, in both its hydrochloride and p-toluenesulfonate salt forms, has been structurally characterized. The absolute configuration of (+)-Tifluadom p-Toluenesulfonate has been determined as 2S. []
  • Relevance: These salts, although containing a fluorophenyl group, are not directly structurally related to (4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride. The core structures differ, with Tifluadom featuring a benzodiazepine ring system and a thenoylaminomethyl substituent, which are absent in the target compound. []

Properties

CAS Number

1208081-30-4

Product Name

(4-Fluorophenyl)morpholin-4-ylacetonitrile hydrochloride

IUPAC Name

2-(4-fluorophenyl)-2-morpholin-4-ylacetonitrile;hydrochloride

Molecular Formula

C12H14ClFN2O

Molecular Weight

256.7 g/mol

InChI

InChI=1S/C12H13FN2O.ClH/c13-11-3-1-10(2-4-11)12(9-14)15-5-7-16-8-6-15;/h1-4,12H,5-8H2;1H

InChI Key

HOGMQFWKBZLQJZ-UHFFFAOYSA-N

SMILES

C1COCCN1C(C#N)C2=CC=C(C=C2)F.Cl

Canonical SMILES

C1COCCN1C(C#N)C2=CC=C(C=C2)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.